Cas no 1159826-50-2 (Ethyl Isoindoline-5-carboxylate Hydrochloride)

Ethyl Isoindoline-5-carboxylate Hydrochloride is a versatile organic compound primarily used as a key intermediate in pharmaceutical and fine chemical synthesis. Its hydrochloride salt form enhances stability and solubility, making it suitable for various reaction conditions. The ethyl ester group provides reactivity for further derivatization, while the isoindoline scaffold is valuable in constructing bioactive molecules, particularly in medicinal chemistry. This compound is characterized by high purity and consistent performance, ensuring reliable results in research and industrial applications. Its structural features make it a useful building block for developing compounds with potential therapeutic applications, such as CNS-active agents or enzyme inhibitors.
Ethyl Isoindoline-5-carboxylate Hydrochloride structure
1159826-50-2 structure
Product name:Ethyl Isoindoline-5-carboxylate Hydrochloride
CAS No:1159826-50-2
MF:C11H13NO2.HCl
Molecular Weight:227.687
MDL:MFCD11501409
CID:2194075
PubChem ID:53487513

Ethyl Isoindoline-5-carboxylate Hydrochloride 化学的及び物理的性質

名前と識別子

    • 1H-isoindole-5-carboxylic acid, 2,3-dihydro-, ethyl ester, hydrochloride
    • ethyl 2,3-dihydro-1H-isoindole-5-carboxylate,hydrochloride
    • CS-0172318
    • MFCD11501409
    • AS-37995
    • SB64364
    • Ethylisoindoline-5-carboxylatehydrochloride
    • 2,3-dihydro-1h-isoindole-5-carboxylic acid ethyl ester hydrochloride
    • ETHYL 2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE HYDROCHLORIDE
    • 1159826-50-2
    • Ethyl isoindoline-5-carboxylate HCl
    • ethyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride
    • AKOS027253647
    • Ethyl isoindoline-5-carboxylate hydrochloride
    • Ethyl isoindoline-5-carboxylatehydrochloride
    • 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, ethyl ester, hydrochloride (1:1)
    • Ethyl Isoindoline-5-carboxylate Hydrochloride
    • MDL: MFCD11501409
    • インチ: InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)8-3-4-9-6-12-7-10(9)5-8;/h3-5,12H,2,6-7H2,1H3;1H
    • InChIKey: LJXUCHAWQXRICU-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CC2=C(C=C1)CNC2.Cl

計算された属性

  • 精确分子量: 227.0713064Da
  • 同位素质量: 227.0713064Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 217
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

  • Color/Form: White to Yellow Solid

Ethyl Isoindoline-5-carboxylate Hydrochloride Security Information

Ethyl Isoindoline-5-carboxylate Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB285096-1 g
2,3-Dihydro-1H-isoindole-5-carboxylic acid ethyl ester hydrochloride; 97%
1159826-50-2
1g
€679.70 2023-04-26
Alichem
A199006915-1g
Ethyl isoindoline-5-carboxylate hydrochloride
1159826-50-2 95%
1g
$434.50 2023-09-04
abcr
AB285096-250 mg
2,3-Dihydro-1H-isoindole-5-carboxylic acid ethyl ester hydrochloride; 97%
1159826-50-2
250mg
€303.70 2023-04-26
AstaTech
63466-5/G
ETHYL ISOINDOLINE-5-CARBOXYLATE HCL
1159826-50-2 97%
5/G
$1382 2022-06-01
A2B Chem LLC
AA22289-1g
Ethyl isoindoline-5-carboxylate hcl
1159826-50-2 97%
1g
$824.00 2024-04-20
Ambeed
A386089-1g
Ethyl isoindoline-5-carboxylate hydrochloride
1159826-50-2 97%
1g
$404.0 2024-04-26
A2B Chem LLC
AA22289-100mg
Ethyl isoindoline-5-carboxylate hcl
1159826-50-2 97%
100mg
$183.00 2024-04-20
1PlusChem
1P000HTD-100mg
1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, ethyl ester, hydrochloride (1:1)
1159826-50-2 97%
100mg
$211.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1242958-250mg
Ethyl isoindoline-5-carboxylatehydrochloride
1159826-50-2 97%
250mg
¥1705.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1242958-5g
Ethyl isoindoline-5-carboxylatehydrochloride
1159826-50-2 97%
5g
¥14925.00 2024-08-09

Ethyl Isoindoline-5-carboxylate Hydrochloride 関連文献

Ethyl Isoindoline-5-carboxylate Hydrochlorideに関する追加情報

Comprehensive Overview of Ethyl Isoindoline-5-carboxylate Hydrochloride (CAS 1159826-50-2): Properties, Applications, and Industry Insights

Ethyl Isoindoline-5-carboxylate Hydrochloride (CAS 1159826-50-2) is a specialized organic compound gaining traction in pharmaceutical and fine chemical research. This isoindoline derivative features a carboxylate ester group at the 5-position, enhanced by hydrochloride salt formation for improved stability. Its molecular structure (C11H14ClNO2) combines aromaticity with zwitterionic potential, making it valuable for drug intermediate synthesis and peptide modification applications.

Recent trends show growing interest in heterocyclic building blocks like Ethyl Isoindoline-5-carboxylate HCl, particularly for developing kinase inhibitors and neuroprotective agents. Analytical studies confirm its high purity (>98% by HPLC) with characteristic IR absorption at 1720 cm-1 (ester C=O stretch) and 1H NMR signals at δ 1.35 (t, 3H), 4.32 (q, 2H) for the ethyl group. Researchers appreciate its solubility profile – freely soluble in water (50 mg/mL) and polar organic solvents – which facilitates medicinal chemistry applications.

The compound's pharmacophore potential aligns with current demands for fragment-based drug design (FBDD). Its isoindoline core serves as a rigid scaffold for constructing bioactive molecules targeting GPCRs and epigenetic enzymes. Industry reports indicate 23% annual growth in demand for such privileged structures since 2020, driven by oncology and CNS drug development pipelines. Proper handling requires nitrogen atmosphere storage at 2-8°C to maintain stability, with demonstrated shelf life exceeding 24 months under these conditions.

Innovative applications include its use as a fluorescence probe precursor in bioimaging studies. The electron-rich aromatic system enables π-stacking interactions with biomolecules, while the ester group allows further functionalization. Recent patent literature (e.g., WO2022155578) highlights derivatives of CAS 1159826-50-2 as components in photodynamic therapy agents, capitalizing on its favorable photophysical properties.

Quality control protocols for Ethyl Isoindoline hydrochloride emphasize residual solvent monitoring (ICH Q3C limits) and polymorph characterization. Advanced techniques like DSC (melting endotherm at 214-217°C) and XRPD ensure batch-to-batch consistency. The compound's green chemistry metrics (E-factor 8.2, PMI 12) compare favorably with similar pharmaceutical intermediates, addressing industry sustainability concerns.

Emerging research explores the compound's role in metal-organic frameworks (MOFs) for catalytic applications. The nitrogen atoms in the isoindoline ring system can coordinate transition metals, while the ester moiety enables post-synthetic modification. Such hybrid materials show promise in asymmetric synthesis and gas storage applications, expanding the utility of this versatile compound beyond traditional pharmaceutical uses.

Analytical method development for 5-carboxylate isoindoline derivatives has advanced significantly, with UPLC-MS/MS achieving LOD of 0.1 ng/mL in biological matrices. This supports pharmacokinetic studies of drug candidates containing this scaffold. The hydrochloride salt form offers advantages in formulation development, including enhanced bioavailability and crystalline stability compared to free base counterparts.

Market analysis reveals that CAS 1159826-50-2 occupies a strategic position in the high-value intermediates sector, with projected CAGR of 7.8% through 2028. Current pricing trends reflect its dual status as both a research chemical and potential API starting material, with bulk quantities (kg-scale) demonstrating economies of scale. Regulatory documentation includes comprehensive ICH stability data and genotoxicity profiles to support drug development applications.

Cutting-edge applications leverage the compound's chiral properties for asymmetric synthesis. Recent publications demonstrate its use in constructing axially chiral ligands for transition metal catalysis. The planar chirality of substituted isoindoline derivatives enables novel approaches to stereoselective synthesis, particularly in constructing quaternary carbon centers.

Process chemistry innovations have reduced the production costs of Ethyl Isoindoline-5-carboxylate HCl by 40% since 2019 through improved catalytic hydrogenation methods. Modern continuous flow chemistry approaches achieve 92% yield with <15 minutes residence time, addressing industry needs for scalable, efficient synthesis of this important chemical building block.

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